molecular formula C11H16F3NO3 B2523301 (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-92-4

(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2523301
CAS No.: 2034590-92-4
M. Wt: 267.248
InChI Key: YCPMEXMPUDWJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is an organic compound that features a tetrahydropyran ring and an azetidine ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the formation of the tetrahydropyran and azetidine rings followed by their coupling. One common method includes the hydroalkoxylation of γ- and δ-hydroxy olefins to form the tetrahydropyran ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final coupling step involves the reaction of the tetrahydropyran derivative with the azetidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve high efficiency and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran and azetidine derivatives, such as:

Uniqueness

The uniqueness of (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

oxan-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-9-5-15(6-9)10(16)8-1-3-17-4-2-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPMEXMPUDWJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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